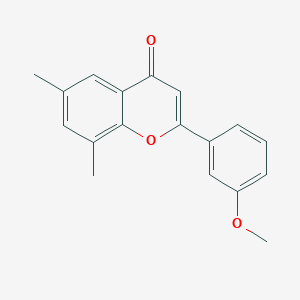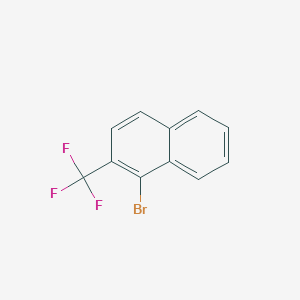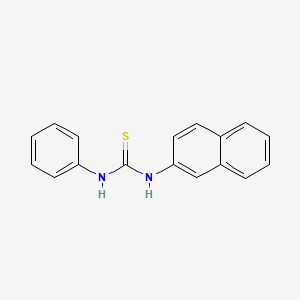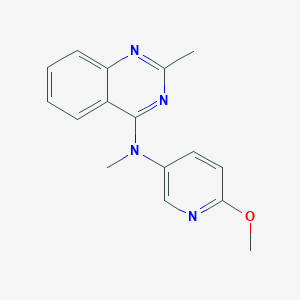
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a chemical compound with the molecular formula C12H18ClNO2Si and a molecular weight of 271.82 g/mol It is known for its unique structure, which includes a carbamate group, a chlorophenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with ethyl trimethylsilylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorophenyl and trimethylsilyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chlorophenyl)carbamate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
Ethyl (trimethylsilyl)carbamate: Lacks the chlorophenyl group, leading to different chemical properties and uses.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its behavior in reactions.
The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and reactivity in certain chemical reactions.
Propiedades
Número CAS |
89566-56-3 |
|---|---|
Fórmula molecular |
C12H18ClNO2Si |
Peso molecular |
271.81 g/mol |
Nombre IUPAC |
ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3 |
Clave InChI |
HUIKMUCVDHXLPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)




![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)





